molecular formula C5H4N4O2 B14560804 5-Methyl-1,2-oxazole-3-carbonyl azide CAS No. 61672-67-1

5-Methyl-1,2-oxazole-3-carbonyl azide

Cat. No.: B14560804
CAS No.: 61672-67-1
M. Wt: 152.11 g/mol
InChI Key: UIHRXBNYNLPLIS-UHFFFAOYSA-N
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Description

5-Methyl-1,2-oxazole-3-carbonyl azide is a chemical building block featuring a reactive acyl azide functional group attached to a 5-methylisoxazole core. With a molecular formula of C 6 H 5 N 4 O 2 and a molecular weight of 165.13 g/mol , this compound is primarily valued in synthetic organic chemistry. The acyl azide group is a key precursor in the Curtius rearrangement, a classic reaction where it thermally decomposes to an isocyanate, providing a versatile route to amines, urethanes, and ureas without racemization, which is particularly useful in peptidomimetics and pharmaceutical research . The 5-methylisoxazole moiety is a privileged structure in medicinal chemistry, known to confer biological activity and found in various pharmacologically active molecules . As such, this compound serves as a crucial synthetic intermediate for the development of novel heterocyclic compounds, including the functionalization of the isoxazole scaffold and the synthesis of more complex molecules. Researchers can utilize it to generate diverse libraries of compounds for screening in drug discovery and materials science. The azide group also allows it to participate in "click chemistry" cycloaddition reactions, facilitating the efficient and modular synthesis of molecular architectures . This product is intended for use by qualified laboratory researchers only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61672-67-1

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

5-methyl-1,2-oxazole-3-carbonyl azide

InChI

InChI=1S/C5H4N4O2/c1-3-2-4(8-11-3)5(10)7-9-6/h2H,1H3

InChI Key

UIHRXBNYNLPLIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Retrosynthetic Analysis and Advanced Synthetic Strategies for 5 Methyl 1,2 Oxazole 3 Carbonyl Azide and Its Precursors

Methodologies for 1,2-Oxazole Ring System Construction

The formation of the 1,2-oxazole ring is a cornerstone of this synthesis, with several established and innovative methodologies available to organic chemists. These strategies often involve the formation of the N-O bond and subsequent cyclization to yield the five-membered heterocycle.

Cyclization Reactions for Five-Membered Heterocycle Formation

The cyclization of open-chain precursors is a fundamental approach to the synthesis of isoxazoles. One common method involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine (B1172632). researchgate.net For the synthesis of the 5-methyl-1,2-oxazole-3-carboxylic acid precursor, a suitable 1,3-dicarbonyl compound would be a derivative of acetoacetic acid. The reaction proceeds through the formation of an oxime, which then undergoes cyclization and dehydration to afford the isoxazole (B147169) ring.

Another approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govmdpi.com This method allows for the synthesis of highly substituted isoxazoles under mild conditions. nih.gov The process typically involves the reaction of the oxime with an electrophile such as iodine monochloride (ICl), which induces cyclization to form the 4-iodoisoxazole (B1321973) derivative. nih.gov This intermediate can then be further functionalized.

[3+2] Cycloaddition Reactions (e.g., involving nitriles and diazo carbonyl compounds, alkynes and nitrile oxides)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most versatile and widely used methods for constructing the isoxazole ring. thieme-connect.com This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or an alkene. thieme-connect.comrsc.org

For the synthesis of a 5-methyl-1,2-oxazole-3-carbonyl derivative, the reaction would involve a nitrile oxide and an alkyne. Specifically, the cycloaddition of acetonitrile (B52724) oxide with a propiolate ester would yield the desired 3,5-disubstituted isoxazole regioselectively. Nitrile oxides are often generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl chlorides by dehydrohalogenation. nih.govnih.gov The reaction conditions can be optimized to control selectivity and are often carried out in aqueous media, providing an environmentally friendly route to these heterocyclic compounds. nih.gov Intramolecular nitrile oxide cycloaddition (INOC) is another powerful strategy for the synthesis of fused isoxazole systems. nih.govnih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions for Isoxazole Synthesis

1,3-DipoleDipolarophileProductReference
Benzonitrile oxidePhenylacetylene3,5-Diphenylisoxazole thieme-connect.com
Acetonitrile oxideEthyl propiolateEthyl 5-methylisoxazole-3-carboxylate nih.gov
In situ generated nitrile oxideResin-bound alkyneResin-bound isoxazole rsc.org

Ring Expansion Protocols (e.g., from azirines derived from vinyl azides)

An emerging and elegant strategy for isoxazole synthesis involves the ring expansion of 2H-azirines. These strained three-membered heterocycles can be derived from the thermolysis or photolysis of vinyl azides. nih.gov The decomposition of a vinyl azide (B81097) leads to the formation of a vinyl nitrene, which subsequently cyclizes to a 2H-azirine. nih.gov

Specifically, 2-carbonyl-2H-azirines can undergo rearrangement to form the thermodynamically more stable isoxazoles. nih.gov This ring expansion can be initiated thermally or photochemically. nih.gov For instance, the thermolysis of β-azido-α,β-unsaturated ketones can lead directly to the formation of isoxazoles. rsc.org This methodology provides a unique pathway to substituted isoxazoles from readily available starting materials.

Oxime-based Cyclization Approaches

Oxime-based cyclizations are a robust and frequently employed method for isoxazole synthesis. As mentioned earlier, the reaction of 1,3-dicarbonyl compounds with hydroxylamine proceeds through an oxime intermediate. researchgate.net

A more advanced approach is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govmdpi.com This method offers high yields and good functional group tolerance. The starting ynones can be prepared via Sonogashira coupling of an acid chloride with a terminal acetylene. nih.gov The subsequent formation of the O-methyl oxime and its cyclization in the presence of an electrophile like ICl provides a direct route to functionalized isoxazoles. nih.gov This strategy is particularly useful for creating libraries of highly substituted isoxazoles. nih.gov

Installation of the Carbonyl Azide Functional Group

Once the 5-methyl-1,2-oxazole-3-carboxylic acid precursor is obtained, the next critical step is the conversion of the carboxylic acid moiety into a carbonyl azide. This transformation introduces a highly energetic and versatile functional group, which is a precursor for the Curtius rearrangement to form isocyanates, and can also be used in various coupling reactions. semanticscholar.orgdntb.gov.ua

Nucleophilic Substitution Reactions with Azide Anion (e.g., from acyl halides, acid hydrazides, acyl benzotriazoles)

The most common methods for the synthesis of acyl azides involve the nucleophilic substitution of a leaving group on the carbonyl carbon by an azide anion. nih.gov

From Acyl Halides: A traditional and efficient method is the reaction of an acyl chloride with an azide source, typically sodium azide. The 5-methyl-1,2-oxazole-3-carboxylic acid can be converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with sodium azide in an appropriate solvent affords the desired 5-methyl-1,2-oxazole-3-carbonyl azide.

From Acid Hydrazides: Another well-established route proceeds through an acid hydrazide intermediate. dntb.gov.ua The carboxylic acid is first converted to its corresponding ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. Treatment of the acid hydrazide with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures yields the acyl azide. This method is particularly useful in peptide synthesis due to its low propensity for racemization.

From Acyl Benzotriazoles: A milder and often more convenient method involves the use of N-acyl benzotriazoles as activated carboxylic acid derivatives. semanticscholar.org The carboxylic acid is reacted with benzotriazole (B28993) to form the N-acyl benzotriazole. This stable, crystalline intermediate then undergoes a smooth reaction with sodium azide to furnish the acyl azide in good yield. semanticscholar.org This method avoids the use of harsh reagents like thionyl chloride and is compatible with a wide range of functional groups. semanticscholar.org

Table 2: Comparison of Methods for Carbonyl Azide Formation

Starting MaterialReagentsAdvantagesDisadvantagesReference
Acyl HalideSodium AzideHigh yield, readily available reagentsRequires harsh conditions for acyl halide formation
Acid HydrazideNitrous AcidLow racemization, common in peptide synthesisMulti-step process, requires careful temperature control
Acyl BenzotriazoleSodium AzideMild conditions, good functional group toleranceRequires preparation of the acyl benzotriazole intermediate semanticscholar.org

In Situ Activation and Azidation of Carboxylic Acids

The direct conversion of carboxylic acids into acyl azides in a single step, without the isolation of reactive intermediates like acyl chlorides, is a highly efficient and widely adopted strategy. These methods rely on the in situ activation of the carboxylic acid, followed by nucleophilic attack by an azide anion.

One of the most common reagents for this one-pot transformation is diphenylphosphoryl azide (DPPA). nih.gov The reaction proceeds through the formation of a mixed anhydride (B1165640) of the carboxylic acid and phosphoric acid, which is then readily converted to the acyl azide by the azide anion. nih.gov This method is advantageous as it avoids the need to isolate the often-explosive acyl azide intermediates. nih.gov

Another effective system involves the combination of trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide. This mixture efficiently converts a wide range of carboxylic acids, including aromatic, aliphatic, and heterocyclic variants, into their corresponding acyl azides in high yields at room temperature. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The reaction is mild and tolerates various functional groups. organic-chemistry.org Similarly, a mixture of N-chlorosuccinimide, triphenylphosphine, and sodium azide can also be employed to form acyl azides directly from carboxylic acids at low temperatures. tandfonline.com

These protocols offer a practical and direct route from 5-methyl-1,2-oxazole-3-carboxylic acid to its carbonyl azide, bypassing the need for harsher reagents like thionyl chloride or oxalyl chloride. nih.gov

Table 1: Reagent Systems for In Situ Azidation of Carboxylic Acids
Reagent SystemKey FeaturesTypical ConditionsReference
Diphenylphosphoryl azide (DPPA)Forms a mixed anhydride intermediate; avoids isolation of acyl azide.Presence of a base (e.g., triethylamine) in an inert solvent. nih.gov
Trichloroacetonitrile / Triphenylphosphine / Sodium azideMild, room temperature conditions; high yields.Acetone or acetonitrile as solvent. organic-chemistry.org
N-chlorosuccinimide / Triphenylphosphine / Sodium azideOperates at low temperatures (-30°C); high yields.Formation of an intermediate that reacts with azide. tandfonline.com

Hypervalent Iodine Reagent Mediated Azide Formation

Hypervalent iodine (HVI) reagents have emerged as mild, safe, and environmentally friendly alternatives to heavy metal reagents in a variety of oxidative transformations. arkat-usa.orgnih.govorganic-chemistry.org Their application has been extended to the synthesis of acyl azides.

A notable method involves the direct conversion of aromatic and aliphatic α,β-unsaturated carboxylic acids into acyl azides using HVI reagents. raco.cat Furthermore, HVI compounds like (dichloroiodo)benzene, in combination with sodium azide, can be used to convert aldehydes into carbamoyl (B1232498) azides, which are closely related to acyl azides. arkat-usa.org This transformation proceeds under mild conditions and showcases the utility of HVI reagents in forming C-N bonds with azide sources.

More advanced applications involve photoredox catalysis, where HVI reagents such as the Zhdankin reagent act as azide-transfer agents for the azidation of C–H bonds and the azidolactonization of alkene-containing carboxylic acids. nih.gov While direct HVI-mediated conversion of a simple heterocyclic carboxylic acid like 5-methyl-1,2-oxazole-3-carboxylic acid to its acyl azide is less commonly documented than other methods, the established reactivity of HVI reagents with both carboxylic acids and azide sources suggests its potential as a viable synthetic route. raco.catnih.gov

Transition Metal-Catalyzed and Metal-Free Cross-Coupling Strategies

The construction of the 5-methyl-1,2-oxazole precursor itself can be achieved through modern cross-coupling strategies. These methods offer powerful ways to assemble the heterocyclic core from simpler, readily available building blocks.

Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions are instrumental in forming the C-C and C-N bonds necessary for the oxazole (B20620) ring. For instance, Suzuki-Miyaura coupling can be employed to introduce substituents onto a pre-formed oxazole or isoxazole ring. ijpsonline.comresearchgate.net A strategy could involve the coupling of a suitably functionalized boronic acid with a halogenated oxazole ester to build the desired substitution pattern. Similarly, Sonogashira and Heck reactions on haloisoxazoles provide routes to introduce alkynyl and alkenyl fragments, respectively, which can be precursors for further functionalization. researchgate.netnih.gov

Metal-Free Reactions: There is a growing emphasis on developing transition-metal-free coupling reactions to reduce cost and metal contamination. cas.cnresearchgate.netrsc.org The van Leusen oxazole synthesis is a classic and powerful metal-free method for creating 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govmdpi.com This approach could be adapted to synthesize a precursor to 5-methyl-1,2-oxazole-3-carboxylic acid. Additionally, base-promoted homolytic aromatic substitution (HAS) reactions represent a class of metal-free cross-couplings that can form C-C bonds between aryl halides and heteroarenes. cas.cn

Table 2: Comparison of Coupling Strategies for Oxazole/Isoxazole Synthesis
StrategyCatalyst/ReagentDescriptionReference
Suzuki-Miyaura CouplingPalladium catalystCouples a boronic acid with a halo-oxazole to form a C-C bond. ijpsonline.comresearchgate.net
Sonogashira CouplingPalladium/Copper catalystCouples a terminal alkyne with a halo-oxazole. nih.gov
van Leusen SynthesisBase (e.g., K₂CO₃)Metal-free reaction of an aldehyde with TosMIC to form a 5-substituted oxazole. nih.govmdpi.com
Direct ArylationPalladium/Copper catalystForms a C-C bond by activating a C-H bond on the oxazole ring. ijpsonline.com

Integrated and Multi-component Synthetic Protocols

To enhance efficiency and reduce waste, modern synthetic chemistry emphasizes integrated processes such as one-pot reactions and continuous flow systems.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield. The conversion of carboxylic acids to acyl azides using reagents like DPPA or the Ph₃P/Cl₃CCN/NaN₃ system is inherently a one-pot process. nih.govorganic-chemistry.orgthieme-connect.com

A more advanced one-pot strategy could involve the synthesis of the 5-methyl-1,2-oxazole ring followed immediately by its conversion to the target azide. For example, a reaction sequence could start with the formation of the oxazole core via a cyclization reaction, followed by the addition of an azidation reagent cocktail to the same reaction vessel to convert a precursor ester or acid group directly into the carbonyl azide. ijpsonline.com Such tandem approaches streamline the synthetic sequence significantly.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe and scalable synthesis of hazardous compounds, including organic azides. nih.gov Acyl azides are known to be potentially explosive, and their generation and use in traditional batch reactors pose significant safety risks, especially on a large scale. rsc.orgrsc.org

Flow reactors, with their small internal volumes, excellent heat and mass transfer, and precise control over reaction parameters, mitigate these risks by ensuring that only a small amount of the hazardous intermediate is present at any given time. nih.gov Several protocols have been developed for the continuous-flow synthesis of acyl azides from carboxylic acids using reagents like DPPA or from acyl hydrazides using nitrous acid. nih.govrsc.orgrsc.org The acyl azide is generated in situ and can be immediately reacted with a subsequent reagent stream, preventing its accumulation. rsc.org A potential flow process for this compound would involve pumping a solution of the parent carboxylic acid and an activating agent (like DPPA) to a T-mixer, where they react in a heated coil reactor to form the azide, which is then used directly in a subsequent step. nih.gov

Advanced Coupling Reactions for Molecular Assembly

The assembly of the core 5-methyl-1,2-oxazole structure can be achieved through sophisticated coupling reactions that create multiple bonds or complex structures with high efficiency. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are particularly powerful.

For the synthesis of the oxazole precursor, sequential coupling strategies can provide access to highly functionalized derivatives. An example is the combination of a van Leusen oxazole synthesis followed by sequential palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings on the product. nih.gov This allows for the rapid diversification of the oxazole core from a common intermediate. The construction of the 5-methyl-1,2-oxazole-4-carboxylate system, a regioisomer of the precursor, has been demonstrated through the reaction of β-enamino ketoesters with hydroxylamine, showcasing a modern approach to building substituted isoxazole rings. nih.gov

Chemical Reactivity and Transformational Pathways of 5 Methyl 1,2 Oxazole 3 Carbonyl Azide

Reactivity of the Azide (B81097) Moiety

The carbonyl azide group is the most reactive site in the molecule, serving as a precursor to various nitrogen-containing functionalities through rearrangement, cycloaddition, reduction, and other transformations.

The Curtius rearrangement is a cornerstone reaction of acyl azides. nih.govwikipedia.org Upon thermal or photochemical induction, 5-Methyl-1,2-oxazole-3-carbonyl azide undergoes rearrangement with the loss of nitrogen gas (N₂) to form the highly reactive 5-methyl-1,2-oxazol-3-yl isocyanate intermediate. wikipedia.orgnih.gov This rearrangement proceeds through a concerted mechanism where the substituent group migrates simultaneously with the expulsion of nitrogen, ensuring the retention of the substituent's stereochemistry. wikipedia.orgnih.gov

The resulting isocyanate is a versatile electrophile that can be trapped by various nucleophiles to generate a range of stable derivatives. nih.govwikipedia.org This two-step, one-pot process is highly efficient for producing amines and their derivatives from carboxylic acids. organic-chemistry.org

Carbamates: In the presence of alcohols (R'-OH), the isocyanate intermediate is readily converted into N-(5-methyl-1,2-oxazol-3-yl) carbamates. This reaction is particularly useful for installing protecting groups on amines; for instance, using tert-butanol (B103910) generates Boc-protected amines, while benzyl (B1604629) alcohol yields Cbz-protected amines. wikipedia.org

Ureas: Reaction of the isocyanate with primary or secondary amines (R'R''NH) leads to the formation of substituted ureas. nih.govgoogle.com This transformation is a common strategy in medicinal chemistry for synthesizing compounds with potential biological activity. nih.govorientjchem.org

Amides: While less common, the isocyanate can react with carboxylic acids under certain conditions to yield amides. wikipedia.org More typically, the primary amine, obtained from hydrolyzing the isocyanate, is acylated to form the desired amide.

Amines: Hydrolysis of the isocyanate, usually with water, leads to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield 5-methyl-1,2-oxazol-3-amine. wikipedia.orgorganic-chemistry.org

Table 1: Derivatives from Curtius Rearrangement of this compound
Reactant/NucleophileIntermediateFinal Product ClassGeneral Structure of Product
Heat (Δ) or Light (hν)5-Methyl-1,2-oxazol-3-yl isocyanateIsocyanateCH₃-C₄H₂NO-N=C=O
Alcohol (R'-OH)5-Methyl-1,2-oxazol-3-yl isocyanateCarbamate (B1207046)CH₃-C₄H₂NO-NH-COOR'
Amine (R'R''NH)5-Methyl-1,2-oxazol-3-yl isocyanateUrea (B33335)CH₃-C₄H₂NO-NH-CONR'R''
Water (H₂O)5-Methyl-1,2-oxazol-3-yl isocyanateAmineCH₃-C₄H₂NO-NH₂

The azide functional group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with alkynes to form five-membered heterocyclic rings. rgmcet.edu.inwikipedia.org

Huisgen 1,3-Dipolar Cycloaddition: The thermal reaction between an azide and an alkyne, known as the Huisgen cycloaddition, typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A significant advancement in this area is the copper(I)-catalyzed version of the reaction, a prime example of "click chemistry". wikipedia.org The CuAAC reaction is highly efficient, regioselective, and proceeds under mild conditions, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govfrontiersin.org The reaction of this compound with a terminal alkyne (R-C≡CH) in the presence of a Cu(I) catalyst (often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate) would produce a 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-substituted-1H-1,2,3-triazole. nih.govnih.gov

Formation of Oxazoles: While the primary product of AAC with alkynes is a triazole, certain catalytic systems can lead to different heterocycles. For instance, reactions of carbonyl azides with terminal alkynes catalyzed by specific copper(I) complexes can lead directly to the synthesis of 2,5-disubstituted oxazoles. acs.org This pathway involves the formation of a copper-acyl nitrene species, which then reacts with the alkyne. acs.org

The thermal decomposition of organic azides is believed to proceed via the formation of a highly reactive nitrene intermediate. rsc.org In the case of this compound, thermolysis can generate 5-methyl-1,2-oxazole-3-carbonylnitrene. This electrophilic species has a very short lifetime and will rapidly undergo further reactions. nih.gov

While the Curtius rearrangement is a concerted process and does not involve a free nitrene, under certain conditions, the nitrene can be trapped by other molecules in the reaction mixture. wikipedia.orgnih.gov Nitrene-transfer reactions are crucial for direct C-N bond formation. nih.gov For example, nitrenes can undergo:

Insertion into C-H bonds.

Addition to alkenes to form aziridines.

Cyclization reactions, as seen in the formation of carbazoles from azido (B1232118) biphenyls. nih.gov

The specific pathway taken (rearrangement vs. intermolecular trapping) depends on the reaction conditions and the structure of the azide.

The azide group can be selectively reduced to an amine, providing an alternative to the Curtius rearrangement.

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). chem-station.com The initial step is the formation of a phosphazide (B1677712) adduct, which then loses N₂ gas to form an iminophosphorane (an aza-ylide). chem-station.comresearchgate.net Hydrolysis of this intermediate yields the primary amine (5-methyl-1,2-oxazol-3-amine) and triphenylphosphine oxide. chem-station.com The Staudinger reaction is known for its mild conditions and high chemoselectivity.

Catalytic Hydrogenation: A common and effective method for reducing azides is catalytic hydrogenation. This involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method cleanly converts the azide to the corresponding primary amine without affecting many other functional groups.

The iminophosphorane intermediate generated during the Staudinger reaction is a key component of the Aza-Wittig reaction. chem-station.comwikipedia.org Instead of being hydrolyzed, this aza-ylide can react with various carbonyl compounds to form new carbon-nitrogen double bonds (imines). wikipedia.orgnih.gov For example, reacting the iminophosphorane derived from this compound with an aldehyde or ketone would produce an N-(5-methyl-1,2-oxazol-3-yl)imine. This reaction is a powerful tool for synthesizing N-heterocycles through intramolecular variations. wikipedia.orgthieme-connect.com The Aza-Wittig reaction can also be used with other electrophiles like isocyanates or carbon dioxide to form carbodiimides or isocyanates, respectively. wikipedia.org

Table 2: Summary of Azide Moiety Reactivity
Reaction TypeKey ReagentsPrimary IntermediateMajor Product Class
Curtius RearrangementHeat (Δ) or Light (hν)IsocyanateCarbamates, Ureas, Amines
Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, Cu(I) catalystCopper-triazolide1,4-disubstituted 1,2,3-Triazoles
Thermal DecompositionHeat (Δ)NitreneRearrangement or Trapping Products
Staudinger ReactionPPh₃, then H₂OIminophosphoraneAmine
Aza-Wittig ReactionPPh₃, then R₂C=OIminophosphoraneImine

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene. wikipedia.org This influences its stability and reactivity. The ring contains a weak N-O bond, which is susceptible to cleavage under certain conditions, such as reduction or photolysis. wikipedia.org

Stability: 1,2-Oxazoles are generally stable compounds. beilstein-journals.org However, their stability can be influenced by pH. For instance, related 1,2,4-oxadiazole (B8745197) rings show maximum stability in a pH range of 3-5 and are prone to ring-opening under more acidic or basic conditions. nih.gov

Electrophilic and Nucleophilic Substitution: The oxazole (B20620) ring is generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. pharmaguideline.com When substitution does occur, it preferentially happens at the C4 or C5 position. pharmaguideline.comclockss.org Nucleophilic attack is more likely to occur at the C3 or C5 positions, especially if a good leaving group is present. However, strong nucleophilic attack can often lead to ring cleavage rather than substitution. pharmaguideline.com

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. wikipedia.orgpharmaguideline.com This reactivity is useful for synthesizing pyridine (B92270) derivatives. wikipedia.org

Ring Opening and Transformation: The 1,2-oxazole ring can be opened under various conditions. Reductive cleavage (e.g., with H₂/Raney Ni) of the N-O bond is a common method to generate β-amino enones or 1,3-amino alcohols. Photolysis can induce rearrangement to an oxazole via an azirine intermediate. wikipedia.org Additionally, treatment with strong bases can deprotonate the methyl group at the C5 position, and subsequent reactions can lead to ring transformations. For example, lithiated 2-methyl-4,5-diphenyloxazole (B84692) has been used to synthesize fused imidazole (B134444) systems. rsc.org Oxidative degradation, for example with potassium permanganate, can lead to ring cleavage, yielding nitriles. researchgate.net

Electrophilic Aromatic Substitution Reactions

The 1,2-oxazole ring, particularly when substituted with an electron-withdrawing group like the 3-carbonyl azide, is generally considered to be deactivated towards electrophilic aromatic substitution. The nitrogen atom in the ring exerts an inductive electron-withdrawing effect, reducing the electron density of the ring carbons and making them poor nucleophiles. Consequently, classic electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are difficult to achieve on the isoxazole (B147169) ring of this compound and typically require harsh conditions, if they proceed at all. masterorganicchemistry.comlibretexts.org The ring's inherent electron deficiency makes it resistant to attack by electrophiles. libretexts.org

Nucleophilic Addition and Substitution Reactions

While the electron-deficient nature of the isoxazole ring makes it a potential candidate for nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing substituent, such reactions are uncommon. libretexts.orgyoutube.com The presence of the highly electrophilic carbonyl carbon provides a much more favorable site for nucleophilic attack. Therefore, reactions with nucleophiles almost exclusively occur at the carbonyl group (see Section 3.3.1) or involve the azide moiety.

The azide group itself does not typically undergo nucleophilic substitution but is a key participant in cycloaddition reactions (see Section 3.2.4).

Ring-Opening and Rearrangement Processes

Two significant transformations fall under this category for this compound: the Curtius rearrangement of the carbonyl azide group and the reductive ring-opening of the isoxazole nucleus.

Curtius Rearrangement

The most prominent reaction of a carbonyl azide is the Curtius rearrangement, which occurs upon thermal or photochemical induction. wikipedia.orgorganic-chemistry.org This reaction involves the decomposition of the acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The rearrangement proceeds through a concerted mechanism where the 5-methylisoxazol-3-yl group migrates to the nitrogen atom as the nitrogen molecule is eliminated; this process occurs with complete retention of the migrating group's configuration. wikipedia.orgnih.gov

The resulting 3-isocyanato-5-methyl-1,2-oxazole is a versatile intermediate. It can be trapped by various nucleophiles to produce a range of stable derivatives. For instance, reaction with water leads to a carbamic acid which decarboxylates to yield 5-methylisoxazol-3-amine. organic-chemistry.org In the presence of alcohols or amines, the isocyanate is converted into urethanes (carbamates) or urea derivatives, respectively. nih.govnih.gov The Curtius rearrangement is a powerful synthetic tool due to its tolerance of many functional groups and its ability to convert carboxylic acids into primary amines with the loss of one carbon atom. nih.gov

NucleophileIntermediate ProductFinal ProductProduct Class
Water (H₂O)Carbamic acid5-Methylisoxazol-3-amineAmine
Alcohol (R'OH)-Alkyl (5-methylisoxazol-3-yl)carbamateUrethane
Amine (R'NH₂)-1-(Alkyl)-3-(5-methylisoxazol-3-yl)ureaUrea

Isoxazole Ring-Opening

The isoxazole ring can undergo reductive cleavage of its weak N-O bond. This transformation is often accomplished using metal carbonyls, such as hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅], in the presence of water. rsc.org This process, known as reductive ring cleavage, typically transforms the isoxazole into a β-amino enone. rsc.org While specific studies on this compound are not detailed, by analogy, this reaction would be expected to cleave the ring to yield a derivative of a 1,3-dicarbonyl compound after hydrolysis of the initial amine. Other reduction methods, including catalytic hydrogenation with catalysts like Raney Nickel, can also lead to the cleavage of the isoxazole ring. nih.gov

Cycloaddition/Retro-Cycloaddition Cascades

The azide functional group is an excellent 1,3-dipole and readily participates in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. beilstein-journals.orgyoutube.com This reaction, often referred to as "click chemistry," is highly efficient and can be performed under metal-free conditions or catalyzed, for instance, by copper(I) or ruthenium(II). nih.govnih.gov

This compound can react with a variety of terminal or internal alkynes to generate 1-(5-methylisoxazole-3-carbonyl)-1,2,3-triazole derivatives. This pathway allows for the covalent linking of the isoxazole core to other molecular fragments, making it a valuable tool in medicinal chemistry and materials science. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne partner. beilstein-journals.orgnih.gov

Dipolarophile (Alkyne)Resulting Triazole Structure
Terminal Alkyne (R-C≡CH)1-(5-Methylisoxazol-3-carbonyl)-4-substituted-1H-1,2,3-triazole
Internal Alkyne (R-C≡C-R')1-(5-Methylisoxazol-3-carbonyl)-4,5-disubstituted-1H-1,2,3-triazole

Reactivity of the Carbonyl Group

Nucleophilic Acyl Substitution Reactions

The carbonyl group in this compound is part of an acyl azide, which is a highly reactive carboxylic acid derivative, comparable in reactivity to an acid chloride. researchgate.netmdpi.combldpharm.com It readily undergoes nucleophilic acyl substitution, where the azide ion (N₃⁻) acts as an effective leaving group. libretexts.org The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.combyjus.comopenstax.org

This reactivity allows for the synthesis of various other carboxylic acid derivatives:

Amide Formation: Reaction with primary or secondary amines yields the corresponding 5-methylisoxazole-3-carboxamides. researchgate.net

Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base, produces 5-methylisoxazole-3-carboxylates.

Hydrolysis: Reaction with water results in the formation of 5-methylisoxazole-3-carboxylic acid.

These substitution reactions are generally efficient and provide a direct route to functionalize the 3-position of the 5-methylisoxazole (B1293550) ring. researchgate.net

NucleophileReagent ExampleProduct
AmineR₂NH5-Methylisoxazole-3-carboxamide (B1215236)
AlcoholR'OH5-Methylisoxazole-3-carboxylate
WaterH₂O5-Methylisoxazole-3-carboxylic acid

Oxidation and Reduction Transformations

Reduction

The primary sites for reduction in this compound are the azide group and the isoxazole ring.

Reduction of the Azide Group: The azide can be selectively reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), which would yield 5-methylisoxazole-3-carbohydrazide, or the Staudinger reaction using a phosphine like triphenylphosphine followed by hydrolysis. These methods are generally mild and chemoselective for the azide group.

Reduction of the Isoxazole Ring: As mentioned in Section 3.2.3, the isoxazole ring can be reduced, often leading to N-O bond cleavage. rsc.org Catalytic hydrogenation, depending on the conditions and catalyst used (e.g., Raney Nickel), can reduce the isoxazole ring, leading to various ring-opened products. nih.govmorressier.com The use of reducing agents like iron powder has also been reported for isoxazole reduction. morressier.com A complete reduction of both the azide and the ring would lead to more complex acyclic amino alcohol structures.

Oxidation

The this compound molecule is generally stable towards oxidation. The isoxazole ring is an electron-deficient aromatic system and is resistant to common oxidizing agents. The methyl group could potentially be oxidized under harsh conditions, but this is not a typical transformation. The azide and carbonyl groups are already in high oxidation states and are not susceptible to further oxidation under standard laboratory conditions.

Domino and Cascade Reactions Facilitated by the Compound

This compound is a versatile reagent that can participate in domino and cascade reactions, primarily initiated by the thermal or photochemical decomposition of the azide functionality. This decomposition typically proceeds through a Curtius rearrangement, a well-established reaction in organic synthesis. The rearrangement of the acyl azide leads to the formation of a highly reactive isocyanate intermediate, which is the key species that propagates the subsequent steps of the cascade sequence.

The Curtius rearrangement itself is the first step of a potential domino reaction. nih.govnih.govwikipedia.org The isocyanate formed from this compound can then be trapped by a variety of nucleophiles. nih.govnih.govwikipedia.org In the context of cascade reactions, intramolecular trapping of the isocyanate is of particular interest as it allows for the rapid construction of complex fused heterocyclic systems in a single synthetic operation.

A hypothetical cascade reaction initiated by the Curtius rearrangement of this compound is depicted below. In this sequence, the initially formed isocyanate can be trapped by a suitably positioned intramolecular nucleophile (Nu-H), leading to the formation of a new ring fused to the isoxazole core.

General Scheme of a Curtius Rearrangement-Initiated Cascade Reaction:

The efficiency and outcome of such cascade reactions are highly dependent on the nature of the substrate, the reaction conditions, and the identity of the intramolecular nucleophile. Various functional groups can act as nucleophiles in these cyclization reactions, including amines, alcohols, and thiols, leading to a diverse range of fused heterocyclic products.

The following table outlines potential domino and cascade reactions facilitated by this compound, based on known reactivity patterns of similar acyl azides and isoxazole derivatives.

Reaction Type Initiating Step Key Intermediate Subsequent Steps Potential Product Class
Intramolecular CyclizationCurtius Rearrangement5-Methyl-1,2-oxazol-3-yl isocyanateNucleophilic attack by an appended amine, alcohol, or thiol groupFused isoxazolo-pyrimidinones, isoxazolo-oxazinones, isoxazolo-thiazinones
Intermolecular [3+2] CycloadditionThermal nitrene formation (less common)5-Methyl-1,2-oxazole-3-carbonyl nitreneReaction with an external dipolarophile (e.g., alkene, alkyne)Substituted triazoles or other five-membered heterocycles
Tandem Curtius Rearrangement/Nucleophilic AdditionCurtius Rearrangement5-Methyl-1,2-oxazol-3-yl isocyanateReaction with an external binucleophileMacrocyclic structures or polymers

Detailed Research Findings:

While specific studies on domino reactions of this compound are not extensively documented in the literature, the principles of cascade reactions initiated by the Curtius rearrangement are well-established for a wide range of acyl azides. nih.govnih.govorganic-chemistry.org Research on related heterocyclic carbonyl azides has demonstrated the feasibility of intramolecular cyclizations of the derived isocyanates to form fused ring systems. For example, the synthesis of various fused isoxazoles has been achieved through intramolecular cycloaddition reactions, highlighting the propensity of the isoxazole scaffold to participate in the formation of complex polycyclic structures. mdpi.comnih.gov

The synthetic utility of such cascade reactions lies in their ability to generate molecular complexity from relatively simple starting materials in a single step, which is a key principle of green and efficient chemical synthesis. The isoxazole moiety, being a privileged structure in medicinal chemistry, makes the development of such domino reactions for the synthesis of novel fused isoxazole derivatives a topic of significant interest.

Mechanistic Investigations of Reactions Involving 5 Methyl 1,2 Oxazole 3 Carbonyl Azide

Identification and Characterization of Reactive Intermediates

The principal reaction pathway for acyl azides, including 5-Methyl-1,2-oxazole-3-carbonyl azide (B81097), is the Curtius rearrangement. wikipedia.org This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of dinitrogen gas. nih.gov The mechanism of this rearrangement has been a subject of considerable study, with two primary reactive intermediates being central to the discussion: the acyl nitrene and the isocyanate. nih.govnih.gov

Acyl Nitrene and Isocyanate Formation: The decomposition of an acyl azide can be envisioned as proceeding through one of two pathways:

Stepwise Mechanism: This pathway involves the initial loss of N₂ to form a highly reactive, electron-deficient acyl nitrene intermediate (in this case, 5-methyl-1,2-oxazol-3-ylcarbonylnitrene). This nitrene subsequently undergoes a nih.govnih.gov-shift of the 5-methylisoxazolyl group from the carbonyl carbon to the nitrogen atom to yield the isocyanate (3-isocyanato-5-methyl-1,2-oxazole). nih.govnih.gov

Concerted Mechanism: In this pathway, the migration of the R-group is simultaneous with the extrusion of the nitrogen molecule, bypassing the formation of a discrete acyl nitrene intermediate and leading directly to the isocyanate. wikipedia.org

Extensive experimental and computational studies suggest that the operative mechanism is dependent on the reaction conditions. nih.gov Thermal Curtius rearrangements are now widely believed to proceed through a concerted mechanism, as attempts to trap the acyl nitrene intermediate under thermal conditions have been unsuccessful. wikipedia.orgnih.gov The absence of insertion or addition byproducts supports a pathway where the nitrene does not exist as a free species. wikipedia.org

Conversely, the photochemical Curtius rearrangement can involve a stepwise mechanism. nih.gov Irradiation of acyl azides can lead to the formation of a singlet acyl nitrene, which can be trapped by various reagents (e.g., through insertion into C-H bonds or addition to double bonds) or undergo intersystem crossing to a more stable triplet state. researchgate.net Ultrafast time-resolved IR spectroscopy studies on benzoyl azide have shown that upon photoexcitation, both the isocyanate (from a concerted decay of the S₁ state) and the carbonyl nitrene are formed within picoseconds. researchgate.net Therefore, photolysis of 5-Methyl-1,2-oxazole-3-carbonyl azide could be expected to generate the transient 5-methyl-1,2-oxazol-3-ylcarbonylnitrene, which could be spectroscopically characterized or chemically trapped.

It is also noteworthy that the isoxazole (B147169) ring itself can participate in rearrangements under certain conditions. For instance, photolysis of the related 5-azido-3-phenylisoxazole in a cryogenic matrix resulted in the formation of a nitrosoalkene, indicating a complex rearrangement pathway likely proceeding from the singlet excited state of the azide. mdpi.com

PrecursorConditionsKey Intermediate(s)Final Product (Rearrangement)
This compound Thermal (Δ)N/A (Concerted)3-Isocyanato-5-methyl-1,2-oxazole
This compound Photochemical (hν)5-Methyl-1,2-oxazol-3-ylcarbonylnitrene3-Isocyanato-5-methyl-1,2-oxazole

Determination of Reaction Kinetics and Thermodynamics

While specific experimental kinetic and thermodynamic parameters for the decomposition of this compound are not prominently documented, the general characteristics of the Curtius rearrangement are well-established. The reaction follows first-order kinetics, consistent with a unimolecular rearrangement process. nih.gov

Theoretical studies on simpler acyl azides provide insight into the thermodynamics and activation barriers of the rearrangement. Ab initio molecular orbital calculations have been performed on formyl, acetyl, and benzoyl azides to model the decomposition pathway. researchgate.net These studies reveal that the mechanism and energetics are influenced by the nature of the migrating group.

Formyl azide decomposition is predicted to be a concerted, one-step reaction without a nitrene intermediate.

Acetyl and benzoyl azide decompositions are predicted to be two-step reactions involving the formation of a nitrene intermediate. researchgate.net

The calculated thermodynamic and activation energy data for these model compounds are summarized below.

Table 4.2.1: Calculated Thermodynamic and Activation Data for Acyl Azide Decomposition

Acyl Azide Reaction Enthalpy (ΔHr, kcal/mol) Activation Energy (Ea, kcal/mol) Mechanism
Formyl Azide -43.8 28.5 Concerted
Acetyl Azide -42.4 33.1 (TS1), 1.9 (TS2) Stepwise (via Nitrene)
Benzoyl Azide -35.2 34.7 (TS1), 4.3 (TS2) Stepwise (via Nitrene)

Data sourced from theoretical calculations at the MP2(full)/6-31G level. TS1 refers to the transition state for N₂ extrusion; TS2 refers to the transition state for rearrangement of the nitrene.* researchgate.net

Elucidation of Catalytic Cycles and Active Species

Acyl azides are valuable nitrogen sources in various metal-catalyzed reactions, which proceed via the formation of metal-nitrene or metal-nitrenoid active species. Copper and gold catalysts are particularly effective in mediating such transformations.

Copper-Nitrene Species: Copper-catalyzed reactions of acyl azides (or their in situ precursors) are well-documented for processes like amination and aziridination. researchgate.netnih.gov A general catalytic cycle for a copper(I)-catalyzed reaction begins with the coordination of the acyl azide to the copper center, followed by the extrusion of N₂ to generate a key copper-nitrene intermediate. nih.gov This highly reactive species then transfers the nitrene group to a substrate.

For example, in the copper-catalyzed multicomponent reaction of acetylenes, amines, and acyl nitrene precursors, the proposed mechanism involves the formation of a copper acetylide complex. acs.org This complex then activates the nitrene precursor (e.g., a dioxazolone, which generates the acyl nitrene upon decarboxylation) to form a copper acyl nitrene acetylide intermediate. acs.org This intermediate facilitates C-N bond formation, ultimately leading to products like N-acyl amidines. acs.org A similar catalytic cycle can be postulated for reactions involving this compound, where the azide would react with a Cu(I) catalyst to form a copper-(5-methyl-1,2-oxazol-3-ylcarbonylnitrene) species, which would then be intercepted by a suitable substrate.

Gold Catalysis: Gold catalysts, typically Au(I) or Au(III) complexes, are renowned for their ability to act as powerful π-Lewis acids, activating alkynes, allenes, and alkenes toward nucleophilic attack. researchgate.netnih.gov While the formation of discrete gold-nitrene species from azides is a known process, many gold-catalyzed reactions involving azides proceed through activation of the other reaction partner.

A plausible mechanistic pathway for a gold-catalyzed reaction involving an alkyne and an azide derivative begins with the coordination of the gold(I) catalyst to the alkyne, increasing its electrophilicity. mdpi.com A nucleophile, which could be a derivative formed from this compound (e.g., an amine formed after rearrangement and hydrolysis), can then attack the activated alkyne. Alternatively, in intramolecular processes, an azide tethered to an alkyne can undergo cyclization upon gold-activation of the π-system. nih.gov Mechanistic studies suggest that many of these transformations proceed through intermediates like vinyl-gold species or gold-stabilized carbocations (gold-carbenoids). nih.govescholarship.org

Probing Free Radical Pathways and Intermediates

While the conventional thermal Curtius rearrangement is considered a non-radical, concerted process, radical pathways involving azides can be accessed under specific conditions. wikipedia.orgnih.gov The generation of an azide radical (N₃•) is a key step in these alternative mechanisms. This transient, open-shell species can be formed from azide precursors through a single electron transfer (SET) process, often initiated by photoredox catalysts or electrochemical methods. rsc.org

Once generated, the azide radical is a versatile intermediate capable of:

Addition to unsaturated bonds: The radical can add to alkenes or alkynes, initiating a cascade that can lead to the formation of new C–N bonds. rsc.org

Hydrogen Atom Transfer (HAT): The azide radical can abstract a hydrogen atom from a C-H bond to generate a carbon-centered radical, which can then undergo further reactions. rsc.org

Furthermore, certain transition metal catalysts can operate via metalloradical activation pathways. For instance, iron-porphyrin catalysts have been shown to mediate C(sp³)–H amination reactions with aryl azides through a mechanism distinct from electrophilic nitrene transfer. acs.org These reactions are proposed to involve radical intermediates, where the catalyst controls the reactivity and selectivity. acs.org

Therefore, while the thermal decomposition of this compound is unlikely to involve free radicals, its participation in photoredox or specific metal-catalyzed reactions could open up radical-mediated pathways. Such mechanisms can be probed experimentally using radical trapping agents (like TEMPO) or by observing the effects of radical initiators or inhibitors on the reaction rate and product distribution.

Stereochemical and Regiochemical Control Mechanisms

Stereochemical Control: A defining mechanistic feature of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of stereochemistry at the migrating center. nih.govnih.gov If the group attached to the carbonyl of the acyl azide is chiral, its configuration is preserved in the resulting isocyanate and subsequent amine or carbamate (B1207046) products. This makes the reaction highly valuable for the synthesis of enantiomerically pure amines from chiral carboxylic acids.

In other reactions involving the azide group, high levels of stereocontrol can also be achieved. For example, a metal-free α-amination of amides using azides has been shown to proceed with high diastereoselectivity when a stereocenter is present in the amide substrate. nih.govacs.org This suggests that reactions involving derivatives of this compound could also be rendered stereoselective.

Regiochemical Control: Regioselectivity is a critical aspect of reactions where the intermediates derived from this compound react with unsymmetrical substrates. For instance, in a hypothetical C-H insertion reaction of the corresponding acyl nitrene, the selectivity would be governed by both electronic and steric factors. Nitrenes typically show a preference for insertion into more electron-rich C-H bonds (3° > 2° > 1°).

The synthesis of substituted heterocycles often relies on precise regiochemical control. The reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride, a common method for synthesizing the 1,2-oxazole core, can potentially lead to two different regioisomers. However, studies have shown that this reaction can proceed with high regioselectivity to afford a single product, such as in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgnih.gov Similarly, copper-catalyzed cycloaddition reactions between azides and alkynes are renowned for their regioselectivity, with different copper catalyst systems favoring either 1,4- or 1,5-disubstituted 1,2,3-triazoles. nsf.govrsc.org The specific reaction conditions and catalyst choice are therefore crucial in directing the regiochemical outcome.

Intramolecular Rearrangement Mechanisms (e.g., Schmidt Reaction pathways)

The most prominent intramolecular rearrangement of this compound itself is the Curtius rearrangement, as detailed previously. wikipedia.org However, the azide functional group can also participate in other types of intramolecular reactions, including the intramolecular Schmidt reaction, if it is part of a larger molecule containing a suitable electrophilic center.

The Schmidt reaction involves the reaction of an azide with an electrophile (commonly a carbocation generated from a ketone, alcohol, or alkene) under acidic conditions, leading to rearrangement and nitrogen extrusion. illinoisstate.edu An intramolecular Schmidt reaction would involve the attack of a tethered azide group onto an electrophilic center within the same molecule.

A hypothetical intramolecular Schmidt reaction involving a derivative of this compound can be illustrated with a substrate containing both the azide and a ketone, separated by a suitable linker. The mechanism would proceed as follows:

Activation: The ketone is activated by a Brønsted or Lewis acid.

Cyclization: The terminal nitrogen of the tethered azide acts as a nucleophile, attacking the activated carbonyl carbon to form a cyclic azidohydrin intermediate.

Rearrangement: Following dehydration to a diazoiminium ion, one of the carbon atoms attached to the former carbonyl carbon migrates to the nitrogen atom, concertedly with the expulsion of N₂.

Product Formation: The resulting nitrilium ion is trapped by water or another nucleophile to yield the final product, typically a lactam.

Such intramolecular azide-alkyne cycloadditions (IAAC) have proven to be powerful methods for constructing fused heterocyclic systems, often proceeding with high regioselectivity due to the conformational constraints of the tether. mdpi.comresearchgate.net

Spectroscopic and Analytical Characterization Methodologies in Research

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic peak in the IR spectrum of 5-Methyl-1,2-oxazole-3-carbonyl azide (B81097) would be the strong, sharp absorption band characteristic of the azide (-N₃) group, typically appearing in the range of 2100-2260 cm⁻¹.

Another key absorption would be that of the carbonyl (C=O) group, which would be expected in the region of 1680-1720 cm⁻¹. The exact position would be influenced by conjugation with the oxazole (B20620) ring.

Vibrations associated with the C=N and C-O bonds within the oxazole ring would also be present in the fingerprint region of the spectrum.

A summary of expected IR absorption bands is provided below.

Functional Group Expected Wavenumber (cm⁻¹)Intensity
Azide (N₃)2100 - 2260Strong, Sharp
Carbonyl (C=O)1680 - 1720Strong
C=N (Oxazole)1500 - 1650Medium to Weak
C-O (Oxazole)1000 - 1300Medium

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS) : This soft ionization technique would likely be used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺).

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of N₂ from the azide group is a common fragmentation pathway. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

Should 5-Methyl-1,2-oxazole-3-carbonyl azide be a crystalline solid, single-crystal X-ray crystallography could be used for the unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.govgazi.edu.tr While crystal structure data is available for the precursor 5-Methyl-1,2-oxazole-3-carboxylic acid, none was found for the title compound. nih.gov

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC) : TLC would be used for rapid monitoring of the reaction progress and for preliminary purity checks.

Column Chromatography : For the purification of the crude product, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected eluent system would be employed. The polarity of the solvents would be optimized to achieve good separation of the desired product from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution separation technique that can be used for both analytical and preparative purposes. For analytical purposes, it can provide a quantitative measure of the purity of the compound. For preparative purposes, it can be used to isolate the compound in high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : If the compound is sufficiently volatile and thermally stable, GC-MS could be used for its analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the components of a mixture. nih.govdnu.dp.ua

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. Methods such as ab initio and semi-empirical calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern reactivity.

For 5-Methyl-1,2-oxazole-3-carbonyl azide (B81097), the electronic structure is characterized by the interplay between the electron-withdrawing oxazole (B20620) ring, the carbonyl group, and the highly energetic azide moiety. The methyl group at the 5-position acts as a weak electron-donating group, subtly influencing the electron density of the heterocyclic ring. researchgate.net

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is typically localized on the azide group, indicating its susceptibility to electrophilic attack and its role as a nucleophile or a precursor to a nitrene intermediate. Conversely, the LUMO is often centered on the carbonyl carbon and the oxazole ring, highlighting these as sites for nucleophilic attack. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, negative potential (red/yellow) would be concentrated around the oxygen and nitrogen atoms of the oxazole ring and the terminal nitrogen atoms of the azide, indicating regions prone to electrophilic attack. Positive potential (blue) would be located around the carbonyl carbon, marking it as an electrophilic center.

Table 1: Calculated Electronic Properties of Oxazole Derivatives

This table presents representative data from quantum chemical calculations on substituted oxazoles, illustrating the influence of substituents on electronic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Oxazole-9.534.4914.021.58
5-Methyl-oxazole-9.064.6913.762.16
2,4,5-Trimethyl-oxazole-8.504.9613.451.57

Data adapted from studies on methyl-substituted oxazoles. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions with a favorable balance between accuracy and computational cost. irjweb.comresearchgate.net For 5-Methyl-1,2-oxazole-3-carbonyl azide, DFT can be employed to model several key transformations.

One of the most characteristic reactions of carbonyl azides is the Curtius rearrangement , where thermal or photochemical decomposition leads to the formation of an isocyanate via a nitrene intermediate. DFT calculations can map the potential energy surface for this reaction, identifying the transition state for nitrogen extrusion and subsequent rearrangement. nih.gov The calculated activation energy barrier provides a quantitative measure of the reaction's feasibility.

DFT is also invaluable for studying 1,3-dipolar cycloaddition reactions , where the azide moiety can react with various dipolarophiles like alkynes or alkenes to form triazoles. nih.govnih.gov Computational studies can predict the regioselectivity (e.g., formation of 1,4- vs. 1,5-substituted triazoles) by comparing the activation energies of the competing pathways. nih.govnih.gov These calculations often reveal that the reaction proceeds through a concerted but asynchronous transition state. nih.gov

Furthermore, DFT can model the nucleophilic acyl substitution at the carbonyl carbon. By calculating the energy profiles for the attack of different nucleophiles, the formation of tetrahedral intermediates, and the departure of the azide leaving group, researchers can predict the relative rates and outcomes of such reactions. chemintech.ru

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For this compound, a key area of conformational freedom is the rotation around the single bond connecting the oxazole ring (C3) and the carbonyl carbon.

MD simulations can explore the potential energy landscape associated with this rotation, identifying low-energy conformers and the energy barriers between them. This analysis helps to understand whether the molecule exists predominantly in a planar conformation, where the carbonyl group is coplanar with the oxazole ring, or if non-planar structures are also significantly populated. The planarity of the molecule can have significant implications for its crystal packing and interactions with biological targets. nih.gov

Root-Mean-Square Deviation (RMSD): Measures the stability of the molecule's conformation over time.

Root-Mean-Square Fluctuation (RMSF): Identifies flexible regions within the molecule.

Radius of Gyration (Rg): Indicates the compactness of the molecular structure.

Solvent Accessible Surface Area (SASA): Quantifies the molecule's exposure to the solvent. nih.gov

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, often in the form of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Reactivity Relationships (QSRR), uses computational descriptors to predict the properties of new molecules. By calculating a range of electronic and steric parameters for a series of related oxazole carbonyl azides, a statistical model can be built.

Computational descriptors relevant to the reactivity of this compound and its analogs would include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken atomic charges on the carbonyl carbon and azide nitrogens, and dipole moment. nih.govresearchgate.net

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Hardness, chemical potential, and electrophilicity index. irjweb.com

These descriptors can be correlated with experimentally determined reaction rates (e.g., for the Curtius rearrangement or cycloaddition reactions) for a training set of compounds. The resulting QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired reactivity profiles. For instance, the model might predict how substituting the methyl group with electron-withdrawing or other electron-donating groups would alter the activation energy for nitrene formation.

Table 2: Representative Computational Descriptors for QSRR Modeling

DescriptorDefinitionPredicted Influence on Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbitalHigher values correlate with increased nucleophilicity/reactivity in cycloadditions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLower values correlate with increased electrophilicity of the carbonyl carbon.
Atomic Charge on C=OCalculated partial charge on the carbonyl carbonMore positive charge enhances susceptibility to nucleophilic attack.
Electrophilicity Index (ω)A measure of a molecule's ability to accept electronsHigher values suggest greater reactivity towards nucleophiles.

Computational Design of Novel Synthetic Routes

Theoretical chemistry can play a proactive role in designing efficient synthetic pathways. By evaluating the thermodynamics and kinetics of proposed reaction steps, computational methods can help identify the most promising routes and rule out unfeasible ones before committing to laboratory work. rsc.org

For this compound, computational design could explore various strategies:

Formation of the Oxazole Ring: DFT calculations could compare different cyclization strategies. For example, modeling the reaction of a β-enamino ketoester with hydroxylamine (B1172632) could confirm the regioselectivity of the cyclization that leads to the desired 5-methyl-1,2-oxazole isomer. beilstein-journals.orgnih.gov

Introduction of the Azide Group: The conversion of the corresponding 5-methyl-1,2-oxazole-3-carboxylic acid to the carbonyl azide can proceed via an acid chloride or an activated ester. Computational models can assess the activation barriers for the reaction of these intermediates with an azide source (e.g., sodium azide), helping to optimize reaction conditions. nih.gov

Alternative Routes: Entirely different synthetic strategies, such as the intramolecular aza-Wittig reaction of a precursor like an α-azido ketone, could be evaluated computationally. lookchem.com By calculating the energy profiles for the key cyclization step, chemists can assess the viability of this alternative approach compared to more traditional methods.

Through such in silico screening, computational chemistry accelerates the discovery and optimization of synthetic routes, saving time and resources in the development of novel chemical entities.

Applications in Advanced Organic Synthesis and Materials Science Research

As a Versatile Synthon for the Synthesis of Complex Molecular Architectures

The primary utility of 5-Methyl-1,2-oxazole-3-carbonyl azide (B81097) as a synthon lies in its capacity to undergo the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to form a highly reactive isocyanate intermediate, with the loss of nitrogen gas. wikipedia.orgnih.govorganic-chemistry.org The resulting 5-methylisoxazol-3-yl isocyanate is a powerful electrophile that can be trapped by a wide range of nucleophiles to create more complex molecules.

The general transformation is depicted below:

Step 1: Curtius Rearrangement: The acyl azide rearranges to form an isocyanate and nitrogen gas. wikipedia.org

Step 2: Nucleophilic Trapping: The isocyanate readily reacts with nucleophiles such as alcohols, amines, and even water to form carbamates, ureas, and amines, respectively. wikipedia.orgnih.gov

This two-step sequence allows for the introduction of the 5-methylisoxazole (B1293550) core into a larger molecular framework, which is a common structural motif in medicinal chemistry. rsc.orgnih.gov The reaction proceeds with complete retention of the migrating group's stereochemistry, making it a reliable method for synthesizing chiral molecules. nih.govnih.gov

Construction of Diverse Nitrogen- and Oxygen-Containing Heterocycles (e.g., isoxazoles, triazoles, oxadiazoles (B1248032), quinolines)

The reactive nature of 5-Methyl-1,2-oxazole-3-carbonyl azide and its isocyanate derivative facilitates the synthesis of various heterocyclic systems.

Isoxazoles: While the starting material is itself an isoxazole (B147169), its derivatives are used to synthesize more complex, functionalized isoxazoles. For instance, the isocyanate generated via Curtius rearrangement can react with appropriate precursors that, after subsequent cyclization steps, yield new isoxazole-containing amides or other derivatives. acs.orgnih.govresearchgate.net Isoxazole rings can also be formed through other pathways, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloadditions.

Triazoles: The azide functionality of the parent compound can directly participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. acs.orgnih.govmdpi.com This reaction, often catalyzed by copper(I) (CuAAC), is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. mdpi.comfrontiersin.org This provides a direct route to link the 5-methylisoxazole moiety to other molecular fragments through a stable triazole ring.

Oxadiazoles: The synthesis of oxadiazoles can be envisioned through multi-step sequences starting from the isocyanate derivative. Reaction of the isocyanate with hydrazides would form an acylsemicarbazide, which can then be cyclized under dehydrating conditions to yield 1,3,4-oxadiazoles.

Quinolines: The isocyanate can be used to synthesize quinoline (B57606) derivatives. For example, palladium-catalyzed reactions involving isocyanides and chloroquinolines bearing an oxazole (B20620) substituent have been shown to produce quinoline-2-carboxamides. nih.gov While not a direct use of this compound, this illustrates how the isoxazole-isocyanate synthon can be a precursor to building blocks for such syntheses.

Table 1: Heterocycle Synthesis Pathways

Target Heterocycle Key Intermediate/Reaction Description
1,2,3-Triazole Azide-Alkyne Cycloaddition The azide group of the title compound reacts directly with an alkyne in a [3+2] cycloaddition to form a 1,4-disubstituted triazole ring. acs.orgnih.gov
Carbamate (B1207046) Isocyanate + Alcohol The isocyanate formed from Curtius rearrangement is trapped by an alcohol to yield a stable carbamate derivative. wikipedia.orgnih.gov
Urea (B33335) Isocyanate + Amine Reaction of the isocyanate with a primary or secondary amine produces a disubstituted urea. nih.govresearchgate.net
Quinoline Amides Isocyanate (as precursor) The isocyanate can be used to generate precursors for palladium-catalyzed reactions that form functionalized quinolines. nih.gov

Building Block in Peptide and Amide Bond Formation

The formation of amides and related structures is a fundamental process in organic and medicinal chemistry. This compound offers two distinct strategies for this purpose.

Firstly, the Curtius rearrangement provides a pathway to isocyanates, which are valuable precursors for forming urea linkages—a common isostere for amide bonds in peptidomimetics. The reaction of the 5-methylisoxazol-3-yl isocyanate with an amino acid or peptide fragment results in the formation of a urea-linked conjugate. researchgate.net This approach is used to modify peptides to enhance their stability against enzymatic degradation.

Secondly, the isoxazole ring itself has been incorporated into amide derivatives for various applications, including the development of succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org In these syntheses, the corresponding 5-methylisoxazole-3-carboxylic acid is activated and coupled with various amines to form the desired amide products. nih.govresearchgate.net

Development of Novel Functional Materials

The isoxazole core is a component of interest in materials science due to its electronic properties and structural rigidity.

While direct use of this compound in polymer composites is not widely documented, isoxazole derivatives serve as monomers or functionalizing agents for polymers. The isocyanate derived from the azide can be used to graft the isoxazole moiety onto polymer backbones containing hydroxyl or amine groups, potentially modifying the polymer's thermal stability, solubility, or mechanical properties. Furthermore, isoxazole-containing monomers can be synthesized and subsequently polymerized to create novel polymers with the heterocycle integrated into the main chain or as a pendant group. researchgate.net

Isoxazole derivatives have gained attention for their potential in optoelectronic applications. worldscientific.comworldscientific.comresearchgate.net Theoretical studies using density functional theory (DFT) have shown that certain isoxazole derivatives exhibit properties suitable for use as semiconductors and nonlinear optical (NLO) materials. worldscientific.comworldscientific.com These properties are attributed to intramolecular charge transfer (ICT) characteristics within the molecules. worldscientific.com The isoxazole ring can act as a component in π-conjugated systems, which are crucial for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The synthesis of new liquid crystals containing the isoxazole core has also been explored, indicating its utility in creating materials with specific mesophase behaviors. researchgate.net The ability to functionalize the isoxazole ring, for which the carbonyl azide is a useful precursor, allows for the fine-tuning of these electronic and physical properties.

Applications in the Synthesis of Biologically Relevant Compounds and Molecular Probes

Precursor and Scaffold in Medicinal Chemistry Research

5-Methyl-1,2-oxazole-3-carbonyl azide (B81097) serves as a key building block for the synthesis of more complex molecules with therapeutic potential. The isoxazole (B147169) ring system is a recognized pharmacophore present in numerous biologically active compounds. nih.gov By utilizing the reactivity of the carbonyl azide group, medicinal chemists can readily introduce diverse substituents to create libraries of compounds for screening against various biological targets.

While direct studies on 5-Methyl-1,2-oxazole-3-carbonyl azide are limited, the broader class of isoxazoles has been extensively investigated in drug discovery. nih.gov For instance, derivatives of the closely related 5-amino-3-methylisoxazole-4-carbonyl azide have been used to synthesize amides and ureilenes for immunological studies. nih.gov This suggests a parallel synthetic utility for this compound in generating novel molecular scaffolds. The synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, which are potential products of the azide, has been reported for various biological evaluations. researchgate.net

Synthesis of Potential Enzyme Inhibitors and Receptor Ligands

The 5-methyl-1,2-oxazole scaffold is a component of molecules designed to interact with specific enzymes and receptors. While direct synthesis from this compound is not explicitly detailed in the available research, the parent compound, 5-Methyl-1,2-oxazole-3-carboxylic acid, has been identified as a potent inhibitor of the monoamine oxidase (MAO) enzyme. nih.gov This suggests that derivatives synthesized from the carbonyl azide could also exhibit enzyme inhibitory activity.

Furthermore, amino-functionalized 1,2-oxazole derivatives have been explored as agonists for excitatory amino acid receptors, such as the AMPA receptor. nih.gov The synthesis of such compounds could potentially involve intermediates derived from this compound. The versatility of the isoxazole ring allows for the creation of ligands that can bind to a range of biological targets.

Development of Anti-cancer and Anti-microbial Agents (Mechanistic and Cellular Studies)

Derivatives of the 5-methylisoxazole (B1293550) core have shown promise as both anti-cancer and anti-microbial agents. Although the direct use of this compound in these syntheses is not prominently documented, the resulting carboxamide derivatives have been the focus of significant research.

A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several compounds exhibited significant activity, with minimum inhibitory concentrations (MICs) as low as 3.125 µM. researchgate.net These compounds also demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli. researchgate.net

In the realm of oncology, various isoxazole derivatives have been investigated for their anti-cancer properties. nih.govresearchgate.net For example, novel 2,4-disubstituted-5-methyloxazole derivatives have shown high efficacy against PC-3 (prostate cancer) and A431 (skin cancer) cell lines. While not directly synthesized from the target azide, these studies highlight the potential of the 5-methyl-oxazole scaffold in developing new anti-cancer therapeutics.

Table 1: Anti-microbial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Compound Target Organism MIC (µM) Reference
Compound 10 Mycobacterium tuberculosis H37Rv 3.125 researchgate.net
Compound 14 Mycobacterium tuberculosis H37Rv 3.125 researchgate.net
Compound 9 Mycobacterium tuberculosis H37Rv 6.25 researchgate.net
Compound 13 Mycobacterium tuberculosis H37Rv 6.25 researchgate.net
Compound 9 Bacillus subtilis 6.25 researchgate.net
Compound 13 Escherichia coli 6.25 researchgate.net
Compound 19 Bacillus subtilis 6.25 researchgate.net

Design of Immunomodulatory Compounds (Mechanistic and Cellular Studies)

The isoxazole nucleus is a key feature in several immunomodulatory agents. A notable example is the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes from the corresponding carbonyl azide. nih.gov These compounds were investigated for their potential immunotropic activity and showed suppressory effects on both humoral and cellular immune responses in mice. nih.gov This research provides a strong precedent for the use of this compound in the development of new immunomodulatory compounds. By reacting the azide with various amines and other nucleophiles, a diverse range of candidates could be generated for immunological screening.

Probes for Biochemical Pathway Elucidation

The use of this compound in the design of probes for biochemical pathway elucidation is not well-documented in the current literature. However, the inherent reactivity of the carbonyl azide group makes it a candidate for the development of chemical probes. Through the Curtius rearrangement, it can be converted to a reactive isocyanate, which could potentially be used to label proteins or other biomolecules. This would involve designing a molecule where the 5-methyl-1,2-oxazole moiety acts as a recognition element for a specific biological target, and the isocyanate serves to form a covalent bond, allowing for the identification and study of that target. Further research would be needed to explore this potential application.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of 5-Methyl-1,2-oxazole-3-carbonyl azide (B81097) and its precursors, a shift towards more sustainable practices is anticipated. Traditional methods for the synthesis of isoxazole (B147169) derivatives and carbonyl azides often involve hazardous reagents and solvents. Future research will likely focus on several key areas to address these challenges.

One promising avenue is the adoption of alternative energy sources to drive the synthesis. Microwave-assisted and ultrasound-irradiated synthesis have already shown significant promise in accelerating the formation of isoxazole rings, often leading to higher yields in shorter reaction times and under milder conditions. These techniques reduce energy consumption and can often be performed in greener solvents, or even under solvent-free conditions.

The use of aqueous media for the synthesis of isoxazole derivatives is another area of active research. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Developing synthetic routes for the isoxazole core of 5-Methyl-1,2-oxazole-3-carbonyl azide that are compatible with aqueous conditions would represent a significant step forward in sustainability.

Furthermore, the development of catalytic systems that are both efficient and environmentally benign is a critical goal. This includes the use of reusable solid-supported catalysts and organocatalysts, which can minimize waste and avoid the use of toxic heavy metals. For the final conversion to the carbonyl azide, greener alternatives to traditional azidating agents are also being explored.

The table below summarizes some potential green synthetic approaches for isoxazole derivatives, which could be adapted for the synthesis of this compound.

Synthetic ApproachGreen Chemistry PrinciplePotential Advantages
Microwave-Assisted SynthesisEnergy EfficiencyFaster reaction times, higher yields, reduced side reactions.
Ultrasound-Assisted SynthesisEnergy EfficiencyEnhanced reaction rates, improved mass transfer.
Synthesis in Aqueous MediaSafer SolventsReduced use of volatile organic compounds, improved safety.
Use of Reusable CatalystsCatalysisReduced waste, lower catalyst loading.
Solvent-Free ReactionsWaste PreventionElimination of solvent waste, simplified work-up.

Integration with Automation and High-Throughput Experimentation

The fields of medicinal chemistry and materials science are increasingly relying on high-throughput screening (HTS) to rapidly identify promising lead compounds. The integration of this compound into automated synthesis platforms and HTS workflows is a logical next step in leveraging its synthetic utility.

Automated flow synthesis offers several advantages over traditional batch chemistry, including improved safety, reproducibility, and scalability. The synthesis of isoxazole and other heterocyclic derivatives has been successfully demonstrated in flow reactors. Developing a continuous flow process for the synthesis of this compound would enable its on-demand production and facilitate its use in multi-step automated syntheses.

Furthermore, the carbonyl azide functionality of this compound makes it an excellent candidate for use in combinatorial chemistry to generate large libraries of diverse molecules. By reacting this compound with a wide array of nucleophiles in a high-throughput format, vast chemical spaces can be explored for the discovery of new bioactive compounds. This approach is particularly well-suited for drug discovery programs targeting a variety of biological targets.

The table below outlines the potential benefits of integrating the synthesis and application of this compound with automation and HTS.

TechnologyApplicationAdvantages
Automated Flow SynthesisOn-demand production of the compound.Enhanced safety, improved reproducibility, scalability.
High-Throughput ScreeningRapid screening of compound libraries.Accelerated discovery of new bioactive molecules.
Combinatorial ChemistryGeneration of diverse compound libraries.Exploration of vast chemical space.

Exploration of Unprecedented Reactivity and Selectivity Patterns

While the basic reactivity of the isoxazole ring and the carbonyl azide group are well-established, there remains significant potential for the discovery of novel and selective transformations. The interplay between these two functional groups within the same molecule could lead to unprecedented reactivity patterns.

Future research is likely to explore the intramolecular reactions of this compound, where the carbonyl azide could react with the isoxazole ring under specific conditions to form novel fused heterocyclic systems. Thermal, photochemical, and catalytic activation methods could be employed to induce these transformations.

Furthermore, the development of new catalytic systems could enable highly selective intermolecular reactions. For example, transition metal catalysts could be used to control the regioselectivity of additions to the isoxazole ring or to mediate novel cycloaddition reactions involving the carbonyl azide. The exploration of enantioselective catalysis would also be a significant area of focus, allowing for the synthesis of chiral molecules with specific biological activities.

The potential for discovering new reactivity patterns is summarized in the table below.

Reaction TypePotential OutcomeEnabling Technology
Intramolecular CyclizationFormation of novel fused heterocycles.Thermal, photochemical, or catalytic activation.
Catalytic Intermolecular ReactionsHighly selective functionalization.Novel transition metal or organocatalysts.
Enantioselective TransformationsSynthesis of chiral derivatives.Chiral catalysts and reagents.

Application in Catalysis for Novel Transformations

The isoxazole moiety is not only a stable scaffold but can also participate in catalytic cycles. The nitrogen and oxygen atoms of the isoxazole ring in this compound could act as ligands for metal centers, potentially leading to the development of novel catalysts for a variety of organic transformations.

Research in this area could focus on designing and synthesizing metal complexes where this compound or its derivatives serve as the directing group or a key component of the ligand framework. These new catalysts could then be applied to reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis.

The carbonyl azide group could also play a role in catalysis, either by acting as a precursor to a reactive nitrene intermediate that can be harnessed in catalytic cycles or by participating directly in catalytic transformations. The unique electronic properties of the isoxazole ring could modulate the reactivity of the carbonyl azide, leading to novel catalytic applications.

Potential catalytic applications are outlined in the table below.

Catalysis AreaRole of the CompoundPotential Transformations
Homogeneous CatalysisAs a ligand for transition metals.C-H activation, cross-coupling, asymmetric synthesis.
Nitrene-Mediated CatalysisAs a precursor to a reactive nitrene.Amination, aziridination, C-H insertion.

Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Synthesis Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. These powerful computational tools can be applied to this compound in several ways to accelerate research and development.

ML models can also be used to predict the properties and biological activities of new compounds derived from this compound. By training these models on existing data, researchers can virtually screen large libraries of potential derivatives to identify those with the highest probability of having the desired characteristics, thereby prioritizing synthetic efforts.

Furthermore, ML algorithms can be used to optimize reaction conditions for the synthesis and subsequent transformations of this compound. By systematically exploring the effects of different solvents, catalysts, temperatures, and other parameters, these algorithms can identify the optimal conditions for maximizing yield and minimizing byproducts.

The potential applications of AI and ML in the context of this compound are summarized below.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis PredictionIdentifying novel synthetic routes.More efficient and sustainable synthesis.
Property PredictionPredicting biological activity and physicochemical properties.Prioritization of synthetic targets.
Reaction OptimizationOptimizing reaction conditions for yield and selectivity.Reduced development time and cost.

Q & A

Q. What are the recommended synthetic methodologies for 5-methyl-1,2-oxazole-3-carbonyl azide?

The synthesis of this compound typically involves the reaction of its carboxylic acid precursor (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) with sodium azide under controlled conditions. For example, analogous azide formation has been achieved via the interaction of isothiocyanate derivatives with sodium azide in toluene, followed by cyclization using acetic anhydride . Key considerations include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of carboxylic acid to azide source to avoid side reactions.
  • Temperature control : Reactions are often conducted under reflux (e.g., 80–110°C) to ensure complete conversion .
  • Purification : Column chromatography or recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) is recommended to isolate the azide product .

Q. How is the structural integrity of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For the closely related compound 5-methyl-1,2-oxazole-3-carboxylic acid, SC-XRD analysis confirmed a planar oxazole ring with a mean C–C bond length of 1.37 Å and an R factor of 0.084 . Methodological steps include:

  • Crystallization : Use slow evaporation of ethanol or DMSO solutions to grow high-quality crystals.
  • Data collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : SHELXL-2018/3 is recommended for refining hydrogen atom positions and thermal parameters .

Q. What are the stability considerations for handling this compound?

The compound’s azide group confers thermal and photolytic sensitivity:

  • Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent decomposition .
  • Decomposition risks : Avoid temperatures >100°C, as azides may explosively decompose. Differential scanning calorimetry (DSC) is advised to assess exothermic transitions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization requires addressing competing side reactions (e.g., Curtius rearrangement or trimerization):

  • Catalytic additives : Use trace triethylamine to neutralize acidic byproducts and stabilize intermediates .
  • Solvent selection : Non-polar solvents (e.g., toluene) minimize side reactions compared to polar aprotic solvents .
  • In situ monitoring : Employ FT-IR to track the disappearance of the carboxylic acid C=O stretch (1700–1750 cm⁻¹) and the emergence of azide N₃⁻ peaks (2100–2200 cm⁻¹) .

Q. How should discrepancies in reported melting points (e.g., 168–170°C vs. 182–183°C) for structurally similar oxazole derivatives be resolved?

Such discrepancies may arise from polymorphism or impurities:

  • Thermal analysis : Perform DSC and hot-stage microscopy to identify polymorphic transitions .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .
  • Crystallographic comparison : Overlay X-ray structures to detect subtle conformational differences affecting thermal stability .

Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model azide-alkyne cycloadditions:

  • Transition state analysis : Calculate activation energies for Huisgen reactions with terminal alkynes.
  • Solvent effects : Include a polarizable continuum model (PCM) for aqueous or DMSO environments .
  • Docking studies : Molecular docking (AutoDock Vina) has been used to predict binding affinities of analogous oxazole derivatives with biological targets (e.g., SARS-CoV-2 PLpro) .

Q. How can researchers address contradictory bioactivity data for oxazole-azide derivatives in antimicrobial assays?

Contradictions often stem from assay variability or compound stability:

  • Standardized protocols : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Stability controls : Pre-incubate compounds in assay media (37°C, 24 hr) to assess hydrolytic degradation via LC-MS .
  • Synergistic effects : Test combinations with β-lactam antibiotics to identify potentiation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.